Myoseverin

Übersicht

Beschreibung

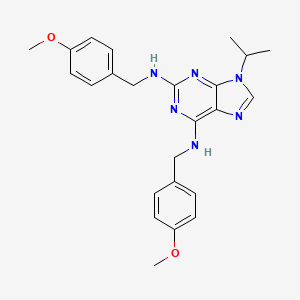

Myoseverin is a microtubule-binding trisubstituted purine. It directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton, resulting in myotube fission .

Synthesis Analysis

Myoseverin was identified from a library of 2,6,9-trisubstituted purines in a morphological differentiation screen . A variety of myoseverin derivatives have been synthesized and screened for inhibition of spindle assembly in Xenopus egg extracts and for microtubule disassembly in vitro .Molecular Structure Analysis

Myoseverin is a trisubstituted purine. It was identified from a library of 2,6,9-trisubstituted purines .Chemical Reactions Analysis

Myoseverin inhibits microtubule assembly in vitro, interferes with normal mitotic spindle assembly, and arrests the cell cycle in mitosis .Physical And Chemical Properties Analysis

Myoseverin has a molecular weight of 432.52 and its molecular formula is C24H28N6O2 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Microtubule-Binding and Cellular Effects :

- Myoseverin is identified as a new microtubule-binding molecule with the ability to induce reversible fission of multinucleated myotubes into mononucleated fragments. This promotes DNA synthesis and cell proliferation after the compound's removal and transfer of cells to fresh growth medium. Myoseverin's effect on transcriptional profiling and biochemical analysis indicates that it does not reverse the biochemical differentiation process but affects the expression of various genes involved in wound healing and tissue regeneration (Rosania et al., 2000).

Anticancer Potential and Derivative Synthesis :

- Synthesized derivatives of myoseverin have been evaluated for their potential as anticancer drug candidates. These derivatives inhibit microtubule assembly in vitro, interfere with normal mitotic spindle assembly, and arrest the cell cycle in mitosis in certain cell types. Some compounds showed promise against various cancer cell lines (Chang et al., 2001).

Angiogenesis Inhibition :

- Myoseverin has shown potential as a reversible antiangiogenic agent. It inhibits the proliferation of human umbilical vein endothelial cells and affects the differentiation of endothelial progenitor cells. Myoseverin's ability to inhibit angiogenesis suggests its potential use in controlling new vessel growth (Park et al., 2006).

Muscle Regeneration and Stem Cell Differentiation :

- Myoseverin's ability to revert terminally differentiated myotubes to mononucleated cells responsive to growth and differentiation conditions, without observable cytotoxicity, suggests potential applications in muscle regeneration and stem cell differentiation. Its effects are distinct from non-purine-based microtubule-disrupting molecules, offering a selective reversible impact (Perez et al., 2002).

Cellularization Mechanism Analysis :

- Investigations into the mechanism and outcome of cellularization induced by myoseverin at a single-cell level have extended the understanding of myogenic dedifferentiation in mammalian cells. This research aids in comprehending the pathways involved in cellular differentiation and its reversal (Duckmanton et al., 2005).

Heterocyclic Skeleton Modification Effects :

- Modifications to the heterocyclic skeleton of myoseverin (like 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues) have been studied, revealing changes in affinity to tubulin and effects on the proliferation of cancer cell lines. These findings highlight the potential for developing new antiproliferative agents (Kryštof et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOTQWQVPRTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myoseverin | |

CAS RN |

267402-71-1 | |

| Record name | Myoseverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid](/img/structure/B1677512.png)

![3-[2-(2-Methoxyethoxy)ethoxy]propanal](/img/structure/B1677515.png)